sodium;6-aminonaphthalene-2-sulfonate
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Overview
Description
Sodium;6-aminonaphthalene-2-sulfonate is an organic compound with the molecular formula C10H8NNaO3S and a molecular weight of 245.23 g/mol . It is a sodium salt derivative of 6-aminonaphthalene-2-sulfonic acid, characterized by its naphthalene ring structure with an amino group at the 6th position and a sulfonate group at the 2nd position. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;6-aminonaphthalene-2-sulfonate typically involves the sulfonation of 6-aminonaphthalene. The process begins with the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to yield 1-aminonaphthalene. This intermediate is then sulfonated using sulfuric acid to produce 6-aminonaphthalene-2-sulfonic acid, which is subsequently neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization and filtration to achieve high purity levels suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Sodium;6-aminonaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonate group can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, such as nitro-naphthalenes, halogenated naphthalenes, and other functionalized aromatic compounds .
Scientific Research Applications
Sodium;6-aminonaphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for studying protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and diagnostic reagents.
Mechanism of Action
The mechanism of action of sodium;6-aminonaphthalene-2-sulfonate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonate group enhances solubility and facilitates ionic interactions. These properties enable the compound to act as a versatile reagent in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
- Sodium;5-aminonaphthalene-2-sulfonate
- Sodium;4-aminonaphthalene-1-sulfonate
- Sodium;7-aminonaphthalene-1-sulfonate
Uniqueness
Sodium;6-aminonaphthalene-2-sulfonate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical reactivity and solubility properties. This makes it particularly useful in applications requiring precise molecular interactions and high solubility in aqueous environments .
Properties
IUPAC Name |
sodium;6-aminonaphthalene-2-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S.Na/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWVFEVAFDTXSH-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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